molecular formula C8H15N B052443 2-(Prop-2-en-1-yl)cyclopentan-1-amine CAS No. 120871-54-7

2-(Prop-2-en-1-yl)cyclopentan-1-amine

Cat. No. B052443
M. Wt: 125.21 g/mol
InChI Key: ZYSFCZXVKZBMTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Prop-2-en-1-yl)cyclopentan-1-amine , also known by its IUPAC name 2-isopropylcyclopentan-1-amine hydrochloride , is a chemical compound with the molecular formula C8H17N·HCl. It has a molecular weight of 163.69 g/mol. The compound is typically found in the form of a white powder .

Scientific Research Applications

Cardiovascular Research

  • Pressor Action Studies: Alicyclic derivatives of aliphatic amines, similar in structure to 2-(Prop-2-en-1-yl)cyclopentan-1-amine, have been compared for their pressor actions. 2-Methylamino-1-cyclopentyl-propane, a compound structurally related to 2-(Prop-2-en-1-yl)cyclopentan-1-amine, was identified as having significant pressor action, impacting blood pressure in dogs when administered orally. This compound also demonstrated usual effects of sympathomimetic amines on smooth muscle organs and had a toxicity profile between ephedrine and amphetamine in mice (Swanson & Chen, 1948).

Neurological Research

  • Antiparkinsonian Activity: Some derivatives of 3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol have been synthesized and evaluated for their antiparkinsonian activity. These studies in MPTP mice models showed that certain derivatives, particularly those with butyl or propylthio substituents, maintained antiparkinsonian activity. This research underscores the potential utility of 2-(Prop-2-en-1-yl)cyclopentan-1-amine derivatives in developing treatments for Parkinson's disease (Ardashov et al., 2013).
  • Neuroprotective and Neurorestorative Potential: Monoepoxides derived from (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol were studied for their ability to restore locomotor activity in MPTP-treated mice. One such derivative, epoxide 4, not only restored locomotor activity but also demonstrated the ability to penetrate the blood-brain barrier, promote the survival of cultured dopamine neurons, and protect against toxin-induced degeneration. The compound triggered the mitogen-activated protein kinase signaling cascade in neuronal cells, indicating its potential as a neuroprotective and neurorestorative agent for Parkinson's disease (Ardashov et al., 2019).

Immunological Research

  • Influence on Immune Factors: Research involving the cyclopentane derivative RWJ-270201, an influenza virus neuraminidase inhibitor, showed that oral therapy did not significantly affect various immune parameters, such as cytotoxic T lymphocytes and natural killer cell activity, in mice infected with the influenza A virus. This suggests that certain cyclopentane derivatives might have a minimal impact on immune responses, an essential consideration for therapeutic applications (Sidwell et al., 2001).

properties

IUPAC Name

2-prop-2-enylcyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-4-7-5-3-6-8(7)9/h2,7-8H,1,3-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSFCZXVKZBMTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Prop-2-en-1-yl)cyclopentan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.